molecular formula C13H14O2 B8519418 4-(4-Methoxy-phenyl)-cyclohex-3-enone

4-(4-Methoxy-phenyl)-cyclohex-3-enone

Cat. No.: B8519418
M. Wt: 202.25 g/mol
InChI Key: AITZWRVKBSQPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxy-phenyl)-cyclohex-3-enone is a cyclohexenone derivative featuring a methoxyphenyl substituent at the 4-position of the cyclohexenone ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and heterocyclic compounds . Cyclohexenones are synthesized via methods such as the Robinson annulation or Michael addition of chalcones with ethyl acetoacetate under basic conditions . The methoxy group enhances electron density in the aromatic ring, influencing both reactivity and biological activity. Notably, cyclohexenone derivatives exhibit anti-inflammatory, analgesic, and enzyme-inhibitory properties, making them pharmacologically significant .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

4-(4-methoxyphenyl)cyclohex-3-en-1-one

InChI

InChI=1S/C13H14O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2,4-5,8-9H,3,6-7H2,1H3

InChI Key

AITZWRVKBSQPML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCC(=O)CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Differences

The table below compares key structural features and conformations of 4-(4-Methoxy-phenyl)-cyclohex-3-enone with analogous derivatives:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Cyclohexene Conformation Dihedral Angle Between Aromatic Rings Synthesis Method
4-(4-Methoxy-phenyl)-cyclohex-3-enone R₁ = 4-MeO-Ph, R₂ = H 202.23 Envelope/sofa 66.8°–73.7° Reflux (NaOH/EtOH)
Ethyl 6-(4-MeO-Ph)-4-Ph-2-oxocyclohex-3-enecarboxylate R₁ = 4-MeO-Ph, R₂ = Ph 378.43 Distorted sofa 74.16° (molecule A), 71.85° (molecule B) Reflux (NaOH/MeOH)
Ethyl 6-(4-Cl-Ph)-4-(4-MeO-Ph)-2-oxocyclohex-3-enecarboxylate R₁ = 4-MeO-Ph, R₂ = 4-Cl-Ph 412.87 Envelope 66.82° (molecule A), 73.68° (molecule B) Microwave-assisted
Ethyl 6-(4-F-Ph)-4-(4-Cl-Ph)-2-oxocyclohex-3-enecarboxylate R₁ = 4-Cl-Ph, R₂ = 4-F-Ph 390.82 Half-chair/envelope 89.9° (molecule A), 76.4° (molecule B) Reflux (NaOH/EtOH)
2-Hydroxy-3-(4-MeO-Ph)-cyclohex-2-enone R₁ = 4-MeO-Ph, R₂ = OH 218.25 Not reported Not reported Not reported

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy) increase electron density, enhancing reactivity in electrophilic substitutions. Halogens (Cl, F) introduce steric and electronic effects, altering crystal packing and biological activity .
  • Conformation : The cyclohexene ring adopts sofa, envelope, or half-chair conformations depending on substituents and crystallization conditions. Distorted conformations arise from intermolecular interactions like C–H···O hydrogen bonds .
  • Dihedral Angles : Aromatic rings are inclined at angles >65°, reducing π-π stacking and favoring C–H···π interactions .

Comparison :

  • Methoxy-substituted derivatives (e.g., 4-(4-MeO-Ph)-cyclohex-3-enone) show stronger anti-inflammatory activity than halogenated analogs, likely due to enhanced electron donation .
  • Chloro and fluoro substituents correlate with enzyme inhibition (e.g., HMG-CoA reductase) and antitumor effects .

Q & A

How can the synthesis of 4-(4-Methoxy-phenyl)-cyclohex-3-enone be optimized for high yield and purity?

Basic Research Question
The compound is typically synthesized via Michael addition reactions, where ethyl acetoacetate reacts with substituted chalcones under basic conditions (e.g., NaOH in ethanol). Key optimization parameters include:

  • Reaction Time and Temperature : Prolonged reflux (8–12 hours) ensures complete cyclization, as demonstrated in analogous cyclohexenone derivatives .
  • Catalyst Selection : Alkaline conditions (e.g., 10% NaOH) favor enolate formation, but alternative catalysts like K2CO3 may reduce side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product from unreacted chalcones or byproducts.
    Challenges include managing steric hindrance from the methoxy group and minimizing keto-enol tautomerization during isolation .

What computational methods are suitable for analyzing the electronic structure and reactivity of 4-(4-Methoxy-phenyl)-cyclohex-3-enone?

Advanced Research Question
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate insights into:

  • Electron Density Distribution : The methoxy group’s electron-donating effect stabilizes the cyclohexenone ring, increasing nucleophilic susceptibility at the α,β-unsaturated carbonyl .
  • Reactivity Descriptors : Fukui indices and Molecular Electrostatic Potential (MESP) maps predict regioselectivity in reactions like Diels-Alder or nucleophilic additions .
    Validation via experimental spectral data (e.g., NMR chemical shifts) is critical to resolve discrepancies between calculated and observed properties .

How can crystallographic data resolve conformational ambiguities in 4-(4-Methoxy-phenyl)-cyclohex-3-enone?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard for structural elucidation:

  • Puckering Analysis : The cyclohexenone ring adopts a half-chair or envelope conformation, influenced by steric interactions with the 4-methoxyphenyl group. Disorder modeling may be required for flexible substituents .
  • Intermolecular Interactions : Weak C–H···O hydrogen bonds stabilize crystal packing, as seen in related cyclohexenones .
    Comparisons with NMR data (e.g., coupling constants) validate dynamic behavior in solution versus solid-state conformations .

How should researchers address contradictory spectral data in characterizing this compound?

Basic Research Question
Discrepancies in NMR or IR spectra often arise from:

  • Tautomeric Equilibria : The α,β-unsaturated carbonyl may exhibit keto-enol tautomerism, leading to split peaks in <sup>1</sup>H NMR. Low-temperature NMR (−40°C) can suppress this .
  • Solvent Effects : Polar solvents (e.g., DMSO) shift proton signals due to hydrogen bonding. Cross-validate with computational predictions (DFT) .
  • Impurity Interference : High-resolution mass spectrometry (HRMS) confirms molecular integrity, while 2D NMR (COSY, HSQC) resolves overlapping signals .

What advanced DFT approaches predict the thermodynamic stability of 4-(4-Methoxy-phenyl)-cyclohex-3-enone derivatives?

Advanced Research Question
Thermochemical stability can be modeled using:

  • Gibbs Free Energy Calculations : Compare intermediates in reaction pathways (e.g., cyclization vs. ring-opening) .
  • Transition State Analysis : Identify energy barriers for isomerization or degradation, particularly under thermal stress .
    Benchmark against experimental thermogravimetric analysis (TGA) data ensures accuracy, especially for methoxy-substituted analogs .

What pharmacological screening strategies are applicable to this compound?

Basic Research Question
While direct evidence is limited, structural analogs suggest potential as:

  • Enzyme Inhibitors : The α,β-unsaturated carbonyl moiety may target cysteine proteases or kinases. Assays like fluorescence-based enzyme inhibition can be adapted .
  • Anti-inflammatory Agents : Cyclohexenone derivatives modulate COX-2 activity; in vitro cell viability (MTT assay) and ELISA for prostaglandin E2 (PGE2) are recommended .
    Docking studies (AutoDock Vina) using protein crystal structures (e.g., PDB entries) guide target prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.